Comparative Potency Against SYK vs. Clinical SYK Inhibitor Fostamatinib (R406)
TAK-659 exhibits significantly higher potency against SYK kinase compared to the active metabolite of the clinically approved SYK inhibitor Fostamatinib. This translates to a lower required concentration for target engagement in cellular assays [1].
| Evidence Dimension | SYK Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | Fostamatinib active metabolite (R406): 41 nM |
| Quantified Difference | TAK-659 is approximately 13-fold more potent |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
Superior biochemical potency reduces the effective concentration needed in vivo, potentially widening the therapeutic window and minimizing off-target effects compared to less potent SYK inhibitors.
- [1] Lam, B., et al. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 2016, 26, 5947-5950. PMID: 27839918 View Source
